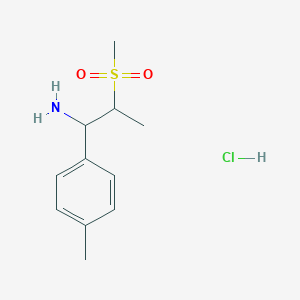

2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-2-methylsulfonylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S.ClH/c1-8-4-6-10(7-5-8)11(12)9(2)15(3,13)14;/h4-7,9,11H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRZEHSIEQKCQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C)S(=O)(=O)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Amino Alcohol Precursor

The amino alcohol precursor, 1-(4-methylphenyl)propan-1-amine with a stereogenic center, is synthesized via stereoselective Mannich or Grignard reactions:

- Mannich Reaction : A ketone such as 3-pentanone is reacted with formaldehyde and an amine hydrochloride (e.g., dimethylamine hydrochloride) in the presence of a chiral catalyst like L-proline in n-butanol solvent. This yields a stereoselective β-amino ketone intermediate.

- Grignard Reaction : The β-amino ketone is reacted with a 4-methylphenyl Grignard reagent (prepared from 4-bromotoluene and magnesium turnings in tetrahydrofuran) at controlled temperatures (20–70°C, preferably around 65°C) under nitrogen atmosphere to give the chiral amino alcohol intermediate.

Conversion to Methanesulfonate (Mesylate)

The hydroxyl group of the amino alcohol is activated by reaction with methanesulfonic acid or methanesulfonyl chloride in the presence of a base and solvent such as tetrahydrofuran or dichloromethane. This converts the hydroxyl group into a methanesulfonate ester, enhancing its leaving group ability for further reactions.

- Typical conditions involve stirring the amino alcohol with methanesulfonic acid or methanesulfonyl chloride at room temperature or slightly elevated temperatures.

- The reaction mixture is then extracted with an organic solvent like cyclohexane, and the organic layer is concentrated under reduced pressure to isolate the mesylate intermediate.

Formation of Hydrochloride Salt

The mesylate intermediate is treated with hydrochloric acid or trimethylchlorosilane to form the hydrochloride salt of 2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine, which improves compound stability and crystallinity for isolation.

- The hydrochloride salt formation is typically performed by bubbling dry HCl gas into a solution of the free base or by adding anhydrous HCl in an organic solvent.

- The resulting salt is isolated by filtration or crystallization.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Mannich or Grignard Reaction | 3-pentanone, formaldehyde, dimethylamine HCl, L-proline, THF, 20–70°C | Chiral amino alcohol intermediate |

| 2 | Sulfonation | Methanesulfonic acid or methanesulfonyl chloride, base, solvent (THF/DCM), RT | Methanesulfonate ester (mesylate) intermediate |

| 3 | Salt Formation | HCl gas or trimethylchlorosilane, solvent | 2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine hydrochloride |

Notes on Industrial and Laboratory Scale Preparation

- Avoidance of chiral HPLC separation steps (used in some related syntheses) improves cost-effectiveness.

- The stereoselective Mannich or Grignard reaction conditions are optimized to produce the desired enantiomer without chromatographic separation.

- The sulfonation step must be carefully controlled to prevent overreaction or decomposition.

- The final hydrochloride salt is preferred for pharmaceutical applications due to improved solubility and stability.

Chemical Reactions Analysis

Types of Reactions: 2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Pharmacological Properties

Preliminary studies indicate that 2-methanesulfonyl-1-(4-methylphenyl)propan-1-amine hydrochloride may exhibit biological activity that includes stimulant effects. Its structural similarity to known psychoactive substances suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. However, comprehensive pharmacological profiling remains limited, necessitating further investigation into its mechanism of action and therapeutic potential .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Starting Material : The synthesis begins with commercially available precursors.

- Reagents : The use of reagents such as thionyl chloride and various amines is common.

- Yield Optimization : Techniques to optimize yields include varying reaction conditions such as temperature and solvent choice.

The following table summarizes the typical synthesis pathway:

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| 1 | Thionyl chloride | -10 °C for 24 hours | High |

| 2 | Hydrazine | RT for 72 hours | High |

| 3 | Aromatic aldehydes | RT for 24 hours | Variable |

Structural Comparisons

The compound shares structural similarities with several notable compounds, which can provide insights into its potential applications. The following table highlights these comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methylamphetamine | Methyl group on the phenyl ring | Known stimulant with well-documented effects |

| Methamphetamine | Additional methyl groups | Stronger stimulant effects; widely studied |

| 4-Methylpropiophenone | Ketone functional group | Used in synthetic pathways for other psychoactive drugs |

| 4-Methylthioamphetamine | Sulfur-containing analog | Exhibits different pharmacological properties |

These comparisons underscore the uniqueness of this compound due to its specific functional groups and potential applications in medicinal chemistry .

Mechanism of Action

The mechanism by which 2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

3-(4-(Methylsulfonyl)phenyl)propan-1-amine Hydrochloride (CAS 857392-90-6)

- Molecular Formula: C₁₀H₁₆ClNO₂S

- Molecular Weight : 249.76 g/mol

- Key Differences : The methylsulfonyl group is attached to the phenyl ring rather than the propane chain.

- Impact : Altered electronic distribution may affect binding affinity to targets like serotonin transporters. Reduced steric hindrance near the amine group could enhance solubility compared to the target compound .

2-(Methylamino)-1-(4-methylphenyl)-1-propanone Hydrochloride (CAS 1189726-22-4)

- Molecular Formula: C₁₁H₁₅NO·ClH

- Molecular Weight : ~229.7 g/mol (calculated)

- Key Differences : A ketone group replaces the amine at position 1 of the propane chain.

- This modification may limit blood-brain barrier penetration compared to the target compound’s primary amine structure .

Substitutions on the Aromatic Ring

(R)-2-Methyl-1-(p-tolyl)propan-1-amine Hydrochloride (CAS 84952-63-6)

- Molecular Formula : C₁₁H₁₇ClN

- Molecular Weight : ~209.7 g/mol (calculated)

- Key Differences : Lacks the methanesulfonyl group; retains the 4-methylphenyl (p-tolyl) group.

- The (R)-stereochemistry may enhance enantioselective binding to receptors .

1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride (CAS 1803588-71-7)

- Molecular Formula : C₁₀H₁₅ClFN

- Molecular Weight : 203.69 g/mol

- Key Differences : Fluorine replaces the methyl group on the phenyl ring.

Pharmacologically Relevant Comparisons

Fluoxetine Hydrochloride (CAS 56296-78-7)

- Molecular Formula: C₁₇H₁₈F₃NO·HCl

- Molecular Weight : 345.79 g/mol

- Key Differences: Contains a trifluoromethylphenoxy group instead of methanesulfonyl and 4-methylphenyl.

- Impact: As a selective serotonin reuptake inhibitor (SSRI), Fluoxetine’s phenoxy group facilitates π-π stacking with serotonin transporters. The target compound’s sulfonyl group may favor different binding modes or targets .

Research Findings and Implications

- Structural-Activity Relationships (SAR) : The methanesulfonyl group in the target compound enhances hydrogen-bonding capacity compared to analogs with ketones or simple aryl groups. This may improve target engagement in enzymes or receptors requiring polar interactions .

- Metabolic Stability : Fluorinated analogs (e.g., CAS 1803588-71-7) exhibit longer half-lives due to resistance to cytochrome P450 oxidation, whereas the target compound’s sulfonyl group may undergo slower metabolic degradation than ester or amide-containing analogs .

- Stereochemical Influence : The (R)-configuration in CAS 84952-63-6 demonstrates the importance of chirality in pharmacological activity, suggesting that enantiomeric resolution of the target compound could optimize therapeutic efficacy .

Biological Activity

2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine hydrochloride, often referred to in the literature for its potential pharmacological applications, has garnered attention for its biological activity. This compound is structurally characterized by a methanesulfonyl group and a substituted phenyl ring, which may contribute to its biological properties. In this article, we explore its biological activity, including relevant case studies and research findings.

Structure

The molecular structure of this compound can be represented as follows:

Physical Characteristics

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide moiety has been noted for its role in enzyme inhibition, particularly in cyclooxygenase (COX) pathways, which are crucial in inflammatory processes.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit significant anti-inflammatory and analgesic effects. For instance, studies on related sulfonamide derivatives have shown potent inhibition of COX enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | COX-1 Inhibition (%) | COX-2 IC50 (µM) | sEH IC50 (nM) |

|---|---|---|---|

| Celecoxib | 41 | >10,000 | Not available |

| Rofecoxib | 17 | >10,000 | Not available |

| This compound | TBD | TBD | TBD |

Note: TBD indicates "To Be Determined" as specific data for this compound is limited.

Case Studies

A notable study involved the synthesis and evaluation of a series of sulfonamide compounds where this compound was included in the screening process. The results indicated promising anti-inflammatory properties, with potential applications in treating pain-related disorders .

In another investigation focusing on structure-activity relationships (SAR), it was found that modifications to the phenyl ring significantly influenced the compound's efficacy against COX enzymes. The presence of electron-donating groups on the aromatic ring was correlated with enhanced biological activity .

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary assessments suggest a low toxicity level; however, comprehensive toxicological studies are necessary to establish safe dosage ranges and potential side effects.

Table 2: Toxicity Profile Overview

| Parameter | Result |

|---|---|

| Acute Toxicity | Low |

| Mutagenicity | Not established |

| Chronic Toxicity | Pending studies |

Q & A

Q. Table 1. Comparative Analytical Techniques for Structural Validation

Q. Table 2. Optimization of Sulfonation Reaction

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | −10°C to 0°C | Reduces di-sulfonation by 30% |

| Solvent | Anhydrous THF | Balances reactivity and purity |

| Catalyst | Triethylamine (1.5 eq.) | Scavenges HCl, improves yield |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.